molecular formula C22H25N3O4S3 B12372232 BChE-IN-28

BChE-IN-28

Cat. No.: B12372232
M. Wt: 491.7 g/mol
InChI Key: ILQBKFSZTLSTQR-UHFFFAOYSA-N
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Description

  • Chemical Structure: Describe its IUPAC name, molecular formula, and structural features (e.g., carbamate groups, aromatic rings).
  • Mechanism of Action: Explain its role as a butyrylcholinesterase (BChE) inhibitor and relevance to neurodegenerative diseases.
  • Development Background: Highlight its discovery, optimization, and preclinical/clinical trial status.

Properties

Molecular Formula

C22H25N3O4S3

Molecular Weight

491.7 g/mol

IUPAC Name

4-methylpentyl 2-[(4-methylphenyl)sulfonylcarbamothioylamino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C22H25N3O4S3/c1-14(2)5-4-12-29-20(26)16-8-11-18-19(13-16)31-22(23-18)24-21(30)25-32(27,28)17-9-6-15(3)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,23,24,25,30)

InChI Key

ILQBKFSZTLSTQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCCCC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of BChE-IN-28 involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the co-immobilization of the enzyme with 5-5′-dithiobis (2-nitrobenzoic acid) in starch or gelatin gel. This preparation retains enzyme activity for at least 300 days . Another method involves the use of modified Ellman’s method for measuring butyrylcholinesterase activity in human serum .

Chemical Reactions Analysis

BChE-IN-28 undergoes various chemical reactions, including hydrolysis and inhibition reactions. The compound is known to inhibit butyrylcholinesterase activity by binding to the enzyme’s active site. Common reagents used in these reactions include dibucaine and fluoride . The major products formed from these reactions are the hydrolyzed substrates and the inhibited enzyme complex .

Mechanism of Action

The mechanism of action of BChE-IN-28 involves the selective, competitive, and reversible inhibition of butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative disorders . The molecular targets involved in this process include the choline-binding pocket and the catalytic residues of butyrylcholinesterase .

Comparison with Similar Compounds

Comparison with Similar Compounds

A. Structural Analogs (e.g., rivastigmine, donepezil derivatives):

  • Table 1 : Structural comparison (substituents, functional groups).
  • Potency : IC50 values against BChE vs. acetylcholinesterase (AChE).
  • Selectivity : Ratio of BChE/AChE inhibition.

B. Functional Analogs (e.g., tacrine, huperzine A):

  • Table 2 : Pharmacokinetic parameters (bioavailability, half-life).
  • Toxicity : LD50, hepatotoxicity risks.
  • Clinical Efficacy : Cognitive improvement metrics in Alzheimer’s models.

Research Findings and Challenges

  • In Vitro/In Vivo Studies : Summarize key studies, including contradictory results (e.g., efficacy in transgenic mouse models vs. human trials).
  • Patent Landscape : Highlight competing compounds and intellectual property claims.
  • Limitations : Address solubility issues, blood-brain barrier penetration, or metabolite toxicity.

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